1-Benzosuberone
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Structurally, 1-Benzosuberone and its derivatives exhibit planar molecular structures, which are crucial for their interaction with biological targets and their physicochemical properties. These structures are often characterized by single-crystal X-ray analysis, demonstrating their herringbone arrangement (K. Takimiya et al., 2005).
Chemical Reactions and Properties
1-Benzosuberone undergoes various chemical reactions, forming conjugates with other compounds such as 1,2,3-triazoles. These reactions are catalyzed under mild conditions, leading to products with significant anti-proliferative activity (CH. B. Praveena Devi et al., 2019).
Physical Properties Analysis
The physical properties of 1-Benzosuberone, such as its enthalpy of formation, have been studied through both experimental and computational approaches, providing insights into its energetics. The standard molar enthalpy of formation in the gaseous phase at 298.15 K is −(96.1 ± 3.4) kJ·mol−1 (M. S. Miranda et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-Benzosuberone derivatives have been extensively explored, with various compounds exhibiting potent biological activities. These include anti-cancer, anti-bacterial, and anti-tubercular effects, highlighting the compound's relevance in drug discovery and therapeutic applications (S. N. Bukhari, 2022).
Scientific Research Applications
1. Medicinal Chemistry
- Summary of the application : 1-Benzosuberone is a structural feature of many well-known natural pharmacophores such as Colchicine and Theaflavins. It has gained popularity in the field of medicinal chemistry due to its broad-spectrum effect .
- Methods of application or experimental procedures : Numerous research publications have addressed the derivatization of the benzosuberone molecule, and their biological and pharmacological features have been extensively addressed .
- Results or outcomes : Compounds possessing the benzosuberone skeleton play an important role in the drug development process due to their wide range of biological actions such as anti-cancer, antibacterial, antifungal, anti-inflammatory, and so on .
2. Antimicrobial Agents
- Summary of the application : A series of novel benzosuberone derivatives were synthesized and evaluated as antimicrobial agents .
- Methods of application or experimental procedures : The synthesis involved treatment of substituted benzosuberone derivatives with phenyl isothiocyanate in dimethylformamide, followed by treatment with cold HCl solution to afford the thioamides .
- Results or outcomes : The results of antibacterial screening and Structure-Activity Relationship (SAR) revealed that the compounds containing this skeleton with the piperazine and morpholine rings have antimicrobial potential when compared to the commercial antibiotic Norfloxacin .
3. Anti-tumor Agents
- Summary of the application : 1-Benzosuberone derivatives have been found to exhibit anti-tumor activity .
- Methods of application or experimental procedures : The anti-tumor activity of these compounds is usually evaluated using various cancer cell lines .
- Results or outcomes : The results have shown that certain 1-Benzosuberone derivatives can inhibit the growth of tumor cells .
4. Anti-malarial Agents
- Summary of the application : Some 1-Benzosuberone derivatives have been studied for their anti-malarial properties .
- Methods of application or experimental procedures : These compounds are typically tested against Plasmodium falciparum, the parasite responsible for malaria .
- Results or outcomes : Certain 1-Benzosuberone derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum .
5. Anti-inflammatory Agents
- Summary of the application : 1-Benzosuberone derivatives have been found to possess anti-inflammatory properties .
- Methods of application or experimental procedures : The anti-inflammatory activity of these compounds is usually evaluated using various inflammation models .
- Results or outcomes : The results have shown that certain 1-Benzosuberone derivatives can reduce inflammation .
6. Anti-tubercular Agents
- Summary of the application : Some 1-Benzosuberone derivatives have been studied for their anti-tubercular properties .
- Methods of application or experimental procedures : These compounds are typically tested against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
- Results or outcomes : Certain 1-Benzosuberone derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
7. Synthetic Routes
- Summary of the application : 1-Benzosuberone is used in the synthesis of various fused- and spiro-heterocyclic ring systems .
- Methods of application or experimental procedures : The synthetic routes to these ring systems involve various chemical reactions, including aerobic oxidation of alcohol .
- Results or outcomes : The synthesis of these ring systems has led to the development of new compounds with potential biological activities .
8. Pharmacological Attributes
- Summary of the application : 1-Benzosuberone is a key structural feature of many pharmacophores and has been used in the development of novel medications .
- Methods of application or experimental procedures : The pharmacological attributes of 1-Benzosuberone derivatives are studied using various biological assays .
- Results or outcomes : The compounds containing the 1-Benzosuberone skeleton have shown a wide range of biological actions such as anti-cancer, antibacterial, antifungal, anti-inflammatory, and so on .
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
properties
IUPAC Name |
6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHUHTFXMNQHAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231908 | |
Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzosuberone | |
CAS RN |
826-73-3 | |
Record name | Benzosuberone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=826-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzosuberone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzosuberone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzosuberone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK6CAL2PHU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.